
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BFN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methylpiperazin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorine gas or a suitable fluorinating agent.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the fluoro group with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and piperazine groups can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but lacks the fluoro group.
2-Fluorophenylboronic acid: Contains the fluoro group but lacks the piperazine moiety.
Uniqueness
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the combination of the fluoro and piperazine groups, which can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H16BFN2O2 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |
InChI Key |
ZFHDVSVZKUZPSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


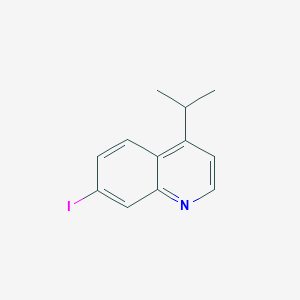
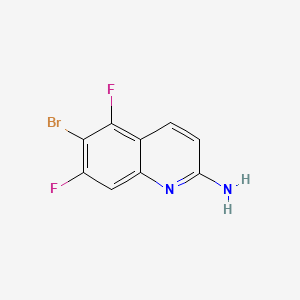
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
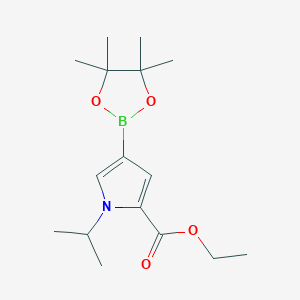


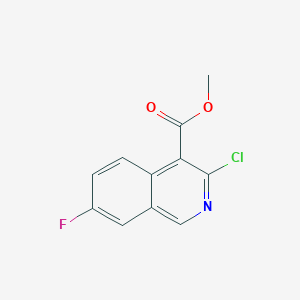

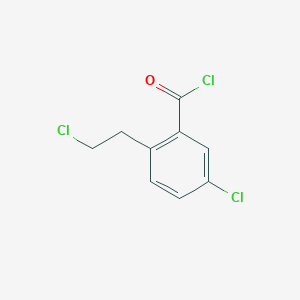
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)


